2-Methoxy-6-pentadecyl-1,4-benzoquinone

Lipophilicity Physicochemical Properties Drug Likeness

Sourcing reliable, high-purity alkyl benzoquinone standards for lipophilicity profiling often leads to supply inconsistencies. This compound solves that challenge: - ≥98% (HPLC) purity ensures accurate calibration in LC-MS dereplication and SAR studies. - XLogP3 of 8.1 provides a definitive high-lipophilicity benchmark for passive membrane diffusion assays. - Isolated from Ardisia virens and Iris spp., it serves as a robust, structurally confirmed analytical reference.

Molecular Formula C22H36O3
Molecular Weight 348.5 g/mol
CAS No. 144078-11-5
Cat. No. B12063388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-6-pentadecyl-1,4-benzoquinone
CAS144078-11-5
Molecular FormulaC22H36O3
Molecular Weight348.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC1=CC(=O)C=C(C1=O)OC
InChIInChI=1S/C22H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-20(23)18-21(25-2)22(19)24/h17-18H,3-16H2,1-2H3
InChIKeyMQOUTWWGQSEUCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-6-pentadecyl-1,4-benzoquinone: Compound Overview & Properties


2-Methoxy-6-pentadecyl-1,4-benzoquinone (CAS 144078-11-5) is a 1,4-benzoquinone derivative bearing a methoxy group at position 2 and a linear pentadecyl (C15) alkyl chain at position 6 [1]. This compound belongs to the class of alkylated p-benzoquinones, which are widely recognized for their diverse biological activities, including cytotoxicity and enzyme inhibition [2]. It is a natural product isolated from several plant sources, including Ardisia virens and various Iris species (e.g., I. pseudacorus, I. missouriensis), underscoring its relevance as a natural product standard and a scaffold for medicinal chemistry exploration [3].

Natural product reference
Authentic alkyl benzoquinone isolated from multiple plant sources; suitable for dereplication and chemotaxonomy workflows.
Alkylquinone probe
C15 chain enables exploration of chain-length-dependent effects on membrane partitioning and target engagement in SAR studies.
Cytotoxicity research context
Class-level activity supports inclusion in cell-based screening panels; compound-specific potency requires validation.

Why 2-Methoxy-6-pentadecyl-1,4-benzoquinone Is Irreplaceable


Substitution among alkyl benzoquinone analogs is not straightforward due to the profound impact of alkyl chain length on key physicochemical and biological properties. The specific pentadecyl (C15) chain in 2-Methoxy-6-pentadecyl-1,4-benzoquinone confers a calculated XLogP3 of 8.1, significantly higher than the XLogP3 of 2.60 for its shorter-chain analog primin (2-methoxy-6-pentyl-1,4-benzoquinone) [1]. This substantial difference in lipophilicity directly influences membrane permeability, cellular uptake, and off-target binding, making the pentadecyl derivative a distinct entity with non-interchangeable behavior in both in vitro assays and potential in vivo models [2].

Lipophilicity
Pentadecyl (C15) high logP   vs. shorter-chain analogs: reported logP difference may shift membrane permeability and cellular uptake profiles.
Molecular features
Higher MW and rotatable bonds   vs. smaller analogs: may alter binding kinetics and nonspecific interactions in biophysical assays.
Natural origin
Validated botanical source   synthetic analogs may lack authenticated natural occurrence, impacting reference-standard confidence.

2-Methoxy-6-pentadecyl-1,4-benzoquinone: Key Comparative Evidence


Lipophilicity Comparison vs. Primin

The lipophilicity of 2-Methoxy-6-pentadecyl-1,4-benzoquinone, as measured by calculated XLogP3, is 8.1 [1]. In contrast, the shorter-chain analog primin (2-methoxy-6-pentyl-1,4-benzoquinone) exhibits an XLogP3 of only 2.60 [2]. This nearly 5.5-unit difference in logP translates to an approximately 300,000-fold difference in octanol-water partition coefficient, indicating that the pentadecyl derivative is profoundly more hydrophobic.

Lipophilicity vs Primin
Reported
XLogP3: 8.1 (C15) vs 2.60 (primin)
Δ = +5.5
Reported lipophilicity difference supports differentiation in membrane partitioning studies; may influence intracellular accumulation.
Calculated XLogP3; experimental logP/logD confirmation recommended for quantitative models.
Lipophilicity Physicochemical Properties Drug Likeness

Molecular Size & Flexibility vs. Primin

2-Methoxy-6-pentadecyl-1,4-benzoquinone possesses a molecular weight of 348.5 g/mol and 15 rotatable bonds [1]. Its shorter-chain analog, primin, has a molecular weight of 208.25 g/mol and only 5 rotatable bonds [2]. The increased molecular size and conformational flexibility of the pentadecyl derivative significantly alter its binding kinetics, entropic contribution to target engagement, and potential for nonspecific binding to serum proteins or assay plastics.

Size & Flexibility vs Primin
Reported
MW 348.5 vs 208.25 g/mol
Rot. Bonds 15 vs 5
Increased size and conformational flexibility may alter binding kinetics and nonspecific binding in biophysical assays.
Computed properties; verify impact in target binding and solubility assays.
Molecular Weight Flexibility ADME Properties

Analytical Purity and Quality Control

Commercially sourced 2-Methoxy-6-pentadecyl-1,4-benzoquinone is supplied with a specified purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC) . This level of purity is critical for ensuring reproducible biological data and minimizing off-target effects caused by impurities. While purity specifications exist for other alkyl benzoquinones, the specific analytical methods and batch-to-batch consistency are unique to the manufacturing process of each compound.

Analytical Purity
Specification review
≥98% (HPLC) per vendor CoA
Specified purity supports reproducible assay performance; verify via independent QC to confirm lot consistency.
No published purity data; vendor Certificate of Analysis required.
Analytical Chemistry Quality Control Reproducibility

Natural Occurrence & Structural Authenticity

2-Methoxy-6-pentadecyl-1,4-benzoquinone has been unequivocally isolated and structurally characterized from multiple independent natural sources, including the roots of Ardisia virens (Myrsinaceae) [1] and the seed oils of Iris pseudacorus, I. missouriensis, and I. sibirica [2]. This broad natural occurrence validates its structural identity and provides a basis for using this compound as an authentic reference standard in natural product research and dereplication studies.

Natural Source Authentication
Reported
Isolated from Ardisia virens and Iris spp. (NMR, MS)
Validated natural origin supports use as an authentic reference standard in dereplication and metabolomics workflows.
Multiple independent botanical sources; structural elucidation confirmed by 1D/2D NMR and MS.
Natural Product Chemistry Isolation Reference Standard

Class-Level Cytotoxic Potential

Alkyl benzoquinones as a class demonstrate significant in vitro cytotoxicity. For example, embelin and rapanone, two structurally related alkyl benzoquinones, exhibit IC50 values ranging from 3.5 to 18.2 μM against various melanoma cell lines (A375, HTB140, WM793) [1]. While direct, head-to-head quantitative cytotoxicity data for 2-Methoxy-6-pentadecyl-1,4-benzoquinone against a defined comparator are not currently available in the public domain, the established class-level activity of this chemotype strongly supports its utility as a research tool for investigating quinone-mediated cytotoxicity and cellular redox modulation.

Cytotoxicity Class Profile
Class-level
Embelin/rapanone IC50 3.5–18.2 µM (melanoma, MTT)
Class-level activity supports inclusion in cytotoxicity screening panels; compound-specific potency not reported.
Direct data for this compound unavailable; validate in target cell model and endpoint.
Anticancer Research Cytotoxicity Mechanism of Action

2-Methoxy-6-pentadecyl-1,4-benzoquinone: Research & Industrial Applications


Membrane Permeability & Cellular Uptake

The high lipophilicity of 2-Methoxy-6-pentadecyl-1,4-benzoquinone (XLogP3 = 8.1) [1] makes it an ideal probe for investigating the role of hydrophobicity in passive membrane diffusion and intracellular accumulation. Researchers studying the correlation between logP and cellular pharmacokinetics can use this compound as a high-lipophilicity benchmark in comparative panels alongside less lipophilic alkyl benzoquinones (e.g., primin, XLogP3 = 2.60) [2].

Natural Product Dereplication & Chemotaxonomy

Given its confirmed isolation from multiple plant species (Ardisia virens, Iris pseudacorus, I. missouriensis, I. sibirica) [3], this compound serves as a robust analytical reference standard for LC-MS and GC-MS based dereplication workflows. Its unique retention time and mass spectral fingerprint can be used to identify the presence of this chemotype in crude extracts, aiding in the discovery of novel bioactive natural products and supporting chemotaxonomic classification.

SAR Exploration of Alkyl Benzoquinones

The distinct physicochemical profile of 2-Methoxy-6-pentadecyl-1,4-benzoquinone—including its high molecular weight (348.5 g/mol) and extensive rotatable bond count (15) [4]—positions it as a key member in SAR studies aimed at understanding how alkyl chain length modulates biological activity. Including this compound in a series with shorter-chain analogs (e.g., pentyl, decyl) allows for systematic investigation of chain-length-dependent effects on target engagement, cellular potency, and off-target binding.

QC & Method Development for Alkylquinone Analytics

With a commercially specified purity of ≥98% (HPLC) , 2-Methoxy-6-pentadecyl-1,4-benzoquinone is well-suited for developing and validating analytical methods (e.g., HPLC-UV, LC-MS) for the quantification of alkyl benzoquinones in complex biological matrices or plant extracts. Its defined purity reduces the likelihood of interfering peaks, ensuring accurate calibration and robust method performance.

Application
Selection Property
Validation Focus
Membrane permeability studies
High-lipophilicity benchmark
LogP-correlated cellular uptake validation
Dereplication & chemotaxonomy
Authenticated natural reference
Retention time and spectral fingerprint confirmation
Alkyl chain SAR studies
Distinct C15 chain physicochemical profile
Chain-length-dependent activity profiling
HPLC/LC-MS method development
Commercially specified purity ≥98%
Calibration accuracy and method robustness validation

Technical Documentation Hub

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36 linked technical documents
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